N-Propylphenanthren-9-amine

Description

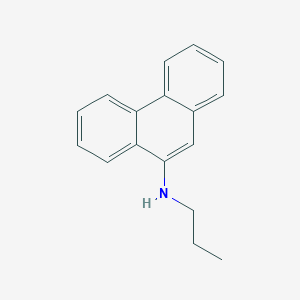

N-Propylphenanthren-9-amine is an aromatic amine derivative featuring a phenanthrene core substituted with a propylamine group at the 9-position. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), provides a rigid, planar structure, while the propylamine side chain introduces nucleophilic and basic properties.

Properties

CAS No. |

87884-71-7 |

|---|---|

Molecular Formula |

C17H17N |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-propylphenanthren-9-amine |

InChI |

InChI=1S/C17H17N/c1-2-11-18-17-12-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-10,12,18H,2,11H2,1H3 |

InChI Key |

FBTLZUSTUVCJJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propylphenanthren-9-amine typically involves the alkylation of phenanthrene-9-amine with a propyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, making it a stronger nucleophile. The reaction proceeds via an S_N2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the propyl halide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Propylphenanthren-9-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-Propylphenanthren-9-imine using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield the corresponding hydrocarbon, phenanthrene, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, such as acylation with acid chlorides to form amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Acid chlorides, anhydrides

Major Products Formed

Oxidation: N-Propylphenanthren-9-imine

Reduction: Phenanthrene

Substitution: Amides

Scientific Research Applications

N-Propylphenanthren-9-amine has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-Propylphenanthren-9-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key References |

|---|---|---|---|---|

| N-Propylphenanthren-9-amine | Phenanthrene | -NH-(CH₂)₂CH₃ | Not explicitly provided | - |

| 10-Bromo-N,N-diphenylanthracen-9-amine | Anthracene | -NH(C₆H₅)₂, -Br | 424.32 | |

| N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine | Phenanthrene | -NH-(biphenyl-4-yl) | 345.44 | |

| (Anthracen-9-yl)methylamine | Anthracene | -CH₂-NH-(CH₂)₂CH₃ | Not provided | |

| 9-Phenanthrenamine, N-9-phenanthrenyl-N,10-diphenyl | Phenanthrene | -NH-(C₁₂H₉), -C₆H₅ at C10 | Not provided |

Key Observations :

- Core Structure Impact : Anthracene-based analogs (e.g., 10-Bromo-N,N-diphenylanthracen-9-amine) exhibit higher molecular weights compared to phenanthrene derivatives due to anthracene’s additional fused benzene ring. This may influence electronic conjugation and solubility .

- Aryl Groups: Biphenyl substituents (e.g., in N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine) extend conjugation, which could redshift absorption/emission spectra in optoelectronic applications . Halogenation: Bromine in 10-Bromo-N,N-diphenylanthracen-9-amine adds steric bulk and may facilitate cross-coupling reactions in synthesis .

Crystallographic and Physicochemical Data

- 10-Bromo-N,N-diphenylanthracen-9-amine: Crystallizes in the monoclinic system (space group P2₁/c), with a density of 1.447 g/cm³. The bromine atom and diphenyl groups induce steric hindrance, affecting packing efficiency .

- N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine : Solubility data is unspecified, but its biphenyl substituent likely reduces solubility in polar solvents compared to alkylated analogs .

Functional and Application Comparisons

- Pharmaceutical Potential: this compound’s propyl chain may mimic alkylamines in bioactive molecules (e.g., neurotransmitter analogs). Similar compounds like (anthracen-9-yl)methylamine are explored for receptor binding . 10-Bromo-N,N-diphenylanthracen-9-amine’s bromine could serve as a handle for radiolabeling in drug discovery .

- Materials Science :

- Biphenyl-substituted phenanthrenamines (e.g., N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine) are candidates for organic light-emitting diodes (OLEDs) due to extended π-conjugation .

- Anthracene derivatives (e.g., (anthracen-9-yl)methylamine) may serve as fluorophores or charge-transport materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.